4-acetyl-N-(3-ethynylphenyl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-acetyl-N-(3-ethynylphenyl)piperazine-1-carboxamide, also known as AEP, is a chemical compound that belongs to the class of piperazine derivatives. It has been studied for its potential use in various scientific research applications, including as a tool for studying the mechanisms of action of certain neurotransmitters and receptors.
Scientific Research Applications
4-acetyl-N-(3-ethynylphenyl)piperazine-1-carboxamide has been used in various scientific research applications, including as a tool for studying the mechanisms of action of certain neurotransmitters and receptors. It has been found to selectively bind to the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. 4-acetyl-N-(3-ethynylphenyl)piperazine-1-carboxamide has also been used to study the effects of serotonin on the activity of GABAergic interneurons in the hippocampus, a brain region involved in learning and memory.
Mechanism of Action
The mechanism of action of 4-acetyl-N-(3-ethynylphenyl)piperazine-1-carboxamide involves its selective binding to the serotonin 5-HT1A receptor. This binding leads to the activation of intracellular signaling pathways, which in turn modulate the activity of downstream effectors such as ion channels and enzymes. 4-acetyl-N-(3-ethynylphenyl)piperazine-1-carboxamide has been found to increase the activity of GABAergic interneurons in the hippocampus, which may underlie its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
4-acetyl-N-(3-ethynylphenyl)piperazine-1-carboxamide has been found to have anxiolytic and antidepressant effects in animal models. It has also been shown to increase the activity of GABAergic interneurons in the hippocampus, which may contribute to its anxiolytic and antidepressant effects. 4-acetyl-N-(3-ethynylphenyl)piperazine-1-carboxamide has been found to have minimal side effects and is well-tolerated in animals.
Advantages and Limitations for Lab Experiments
4-acetyl-N-(3-ethynylphenyl)piperazine-1-carboxamide has several advantages for use in lab experiments. It is highly selective for the serotonin 5-HT1A receptor, which allows for the study of specific signaling pathways and downstream effects. 4-acetyl-N-(3-ethynylphenyl)piperazine-1-carboxamide has been found to have minimal side effects and is well-tolerated in animals. However, 4-acetyl-N-(3-ethynylphenyl)piperazine-1-carboxamide has some limitations for use in lab experiments. It is a relatively new compound, and its effects on human cells and tissues are not well-understood. Further research is needed to determine its safety and efficacy for use in humans.
Future Directions
There are several future directions for research on 4-acetyl-N-(3-ethynylphenyl)piperazine-1-carboxamide. One area of research is the development of more selective and potent compounds that target the serotonin 5-HT1A receptor. Another area of research is the investigation of the effects of 4-acetyl-N-(3-ethynylphenyl)piperazine-1-carboxamide on other neurotransmitter systems, such as the dopamine and noradrenaline systems. Additionally, further research is needed to determine the safety and efficacy of 4-acetyl-N-(3-ethynylphenyl)piperazine-1-carboxamide for use in humans, including its potential use as a therapeutic agent for anxiety and depression.
Synthesis Methods
The synthesis of 4-acetyl-N-(3-ethynylphenyl)piperazine-1-carboxamide involves the reaction of 3-ethynylaniline with acetic anhydride and piperazine. The reaction is carried out under reflux conditions in the presence of a catalyst such as pyridine. The product is then purified by recrystallization to obtain pure 4-acetyl-N-(3-ethynylphenyl)piperazine-1-carboxamide.
properties
IUPAC Name |
4-acetyl-N-(3-ethynylphenyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-3-13-5-4-6-14(11-13)16-15(20)18-9-7-17(8-10-18)12(2)19/h1,4-6,11H,7-10H2,2H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPHLXBKZOGFSPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)NC2=CC=CC(=C2)C#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-N-(3-ethynylphenyl)piperazine-1-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.